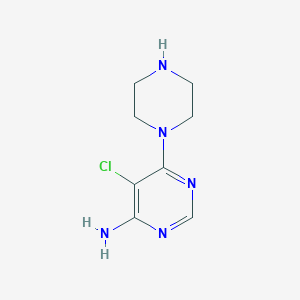![molecular formula C8H11BClNO3 B13989512 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is a boron-containing compound known for its unique chemical structure and potential applications in medicinal chemistry. This compound has garnered attention due to its ability to inhibit specific enzymes, making it a promising candidate for drug development, particularly in the treatment of bacterial infections and tuberculosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the oxaborole ring: This step involves the reaction of a suitable boronic acid derivative with an appropriate diol under acidic conditions to form the oxaborole ring.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxaborole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aminomethyl group.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting leucyl-tRNA synthetase in Mycobacterium tuberculosis.
Medicine: Investigated for its potential as an antibacterial and antitubercular agent.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. By binding to the active site of the enzyme, it prevents the incorporation of leucine into the growing peptide chain, thereby inhibiting bacterial growth and proliferation. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborole-1(3H)-ol: Another boron-containing compound with similar enzyme inhibitory properties.
(S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborole-1(3H)-ol hydrochloride: A structurally similar compound with potential antibacterial activity.
Uniqueness
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is unique due to its specific inhibition of leucyl-tRNA synthetase, which is not commonly targeted by other antibacterial agents. This specificity provides an advantage in developing treatments for drug-resistant bacterial strains.
Eigenschaften
Molekularformel |
C8H11BClNO3 |
|---|---|
Molekulargewicht |
215.44 g/mol |
IUPAC-Name |
3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H10BNO3.ClH/c10-4-7-5-2-1-3-6(11)8(5)9(12)13-7;/h1-3,7,11-12H,4,10H2;1H |
InChI-Schlüssel |
UBSKAXCTLQCSBK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC=C2O)C(O1)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


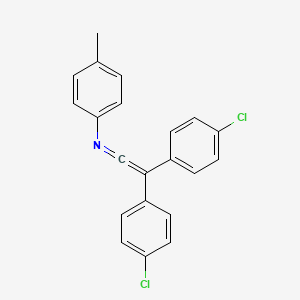
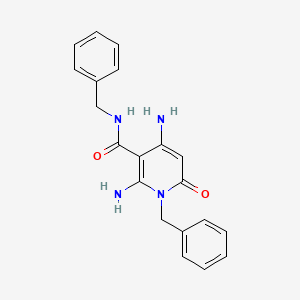
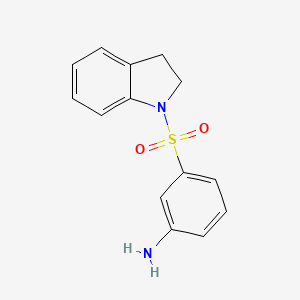

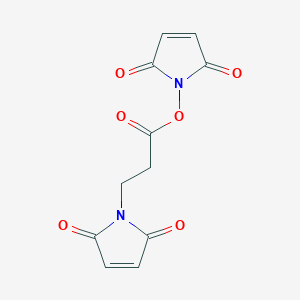
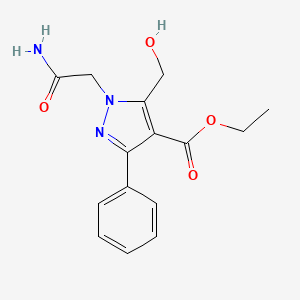

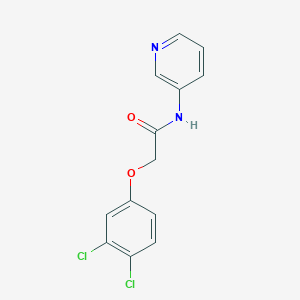
![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
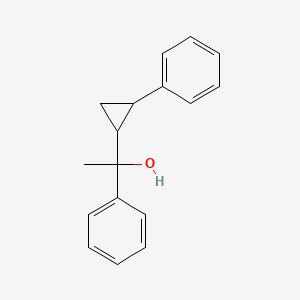
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
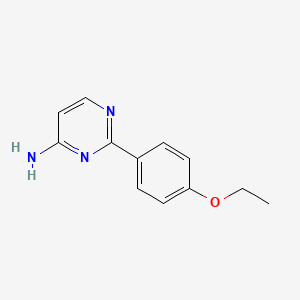
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
